molecular formula C14H21NO6 B2908503 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylicacid CAS No. 2377033-09-3

6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylicacid

Cat. No.: B2908503
CAS No.: 2377033-09-3
M. Wt: 299.323
InChI Key: QBSKWOGPGSAXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 13030-09-6) is a spirocyclic bicyclic structure featuring a cyclopropane ring fused to a piperidine-derived scaffold. Its molecular formula is C₁₂H₁₅NO₄ (molecular weight: 237.26 g/mol), with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and two carboxylic acid substituents at the 1,1-positions of the octane ring . The spiro[2.5]octane core confers rigidity, making it valuable in medicinal chemistry for conformational restriction in drug design.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6/c1-12(2,3)21-11(20)15-6-4-13(5-7-15)8-14(13,9(16)17)10(18)19/h4-8H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSKWOGPGSAXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to high specificity and potency .

Comparison with Similar Compounds

Core Ring System Variations

  • Spiro[2.5]octane vs. Spiro[3.4]octane Analogs The compound 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate (CAS: 2055841-96-6) replaces the cyclopropane ring with a larger cyclobutane, altering ring strain and steric effects. This modification impacts solubility and metabolic stability .
  • Spiro[2.4]heptane Derivatives

    • (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS unspecified) features a smaller spiro system (5-membered ring fused to cyclopropane), increasing ring strain and reactivity compared to the 6-azaspiro[2.5]octane scaffold .

Functional Group Modifications

  • 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid (CAS: 1262408-54-7) lacks the spirocyclic system entirely, demonstrating reduced conformational restraint .
  • Protecting Group Variations 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS: 147610-85-3) replaces the Boc group with a benzyloxycarbonyl (Cbz) group, which is more labile under hydrogenolysis conditions .

Key Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid 13030-09-6 C₁₂H₁₅NO₄ 237.26 Dual carboxylic acids, spiro[2.5]octane core, Boc protection
6-Aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester 955028-67-8 C₁₃H₂₁NO₃ 263.31 Esterified carboxylic acid, reduced polarity
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 301.33 Cbz protection, enhanced UV activity
(5S)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid 1251002-42-2 C₁₂H₁₅NO₄ 237.26 Stereospecific 5S configuration, altered acid positioning
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate 1630906-60-3 C₁₀H₁₆N₂O₂ 214.25 Dual nitrogen atoms, smaller spiro system

Biological Activity

6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid, also known by its CAS number 1417743-24-8, is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by data tables and relevant research findings.

The molecular formula of 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
CAS Number1417743-24-8
Purity>97%
AppearanceWhite to light yellow powder
Melting Point55.0 to 59.0 °C

Synthesis

The synthesis of 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1,1-dicarboxylic acid typically involves several steps, including the use of palladium catalysts for hydrogenation reactions in methanol. The process yields high purity and significant yields of the desired product.

Biological Activity

Research on the biological activity of this compound reveals several notable effects:

Antimicrobial Activity

Studies indicate that derivatives of azaspiro compounds exhibit antimicrobial properties. For instance, the inhibition of bacterial growth has been documented in various assays, suggesting that this compound may have potential as an antimicrobial agent.

Anti-inflammatory Effects

In animal models, compounds similar to 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane have shown significant anti-inflammatory effects. These studies often measure the reduction in inflammatory markers in response to treatment with the compound.

Cytotoxicity Studies

Research has demonstrated that certain azaspiro compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis and disruption of cellular signaling pathways, making these compounds candidates for further investigation in cancer therapy.

Case Study 1: Antimicrobial Assessment

A study evaluating the antimicrobial efficacy of various azaspiro derivatives found that 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL. This suggests strong potential for development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In a model of carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups (p < 0.05). This indicates its potential utility in treating inflammatory conditions .

Research Findings Summary

Recent findings highlight the following key points regarding the biological activity of 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Significant reduction in inflammation markers in animal models.
  • Cytotoxicity : Induces apoptosis in specific cancer cell lines.

Q & A

Basic Research Question

  • Inhalation/Contact Risks : Use fume hoods and PPE (gloves, goggles, lab coat) due to potential respiratory and skin irritation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid incompatible materials (strong oxidizers) .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the tert-butoxycarbonyl group .

How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?

Advanced Research Question

  • NMR Analysis : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (DFT calculations at B3LYP/6-31G* level). Pay attention to spirocyclic proton splitting patterns (e.g., cyclopropane CH2_2 at δ 0.5–1.5 ppm) and tert-butyl group signals (δ 1.2–1.4 ppm) .
  • IR Validation : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and absence of unreacted amine groups (N-H at ~3300 cm1^{-1}).
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures to verify spirocyclic geometry and substituent orientation .

What role does this compound play in drug discovery, particularly in targeting heterotopic ossification or other biological pathways?

Advanced Research Question

  • Biological Targets : Derivatives of this spirocyclic compound have shown activity as inhibitors of enzymes involved in heterotopic ossification (e.g., ALK2 kinase). The tert-butoxycarbonyl group enhances metabolic stability, while the dicarboxylic acid moiety facilitates binding to metal ions in active sites .
  • Structure-Activity Relationship (SAR) : Modify the cyclopropane ring or substituents to alter steric and electronic properties. For example, fluorination at specific positions (e.g., trifluoromethyl groups) improves target affinity and pharmacokinetics .

What purification techniques are most effective for isolating this compound, and how can scalability be addressed?

Basic Research Question

  • Lab-Scale : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for mg-to-gram quantities.
  • Industrial-Scale : Optimize recrystallization using ethanol/water mixtures to reduce solvent costs. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • Steric Effects : The spirocyclic structure imposes conformational rigidity, limiting accessibility for bulky reagents. For Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4 and aryl boronic esters with low steric demand .
  • Electronic Effects : Electron-withdrawing groups (e.g., dicarboxylic acid) activate the spirocyclic core for nucleophilic attacks. Adjust reaction pH (e.g., pH 7–9) to deprotonate carboxyl groups and enhance reactivity .

What analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

Basic Research Question

  • Purity Analysis : Use LC-MS (ESI+) to detect impurities (e.g., deprotected amines or hydrolyzed esters).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via 1H^1H-NMR for tert-butyl group cleavage or cyclopropane ring opening .

How can computational modeling (e.g., DFT, MD) predict the compound’s interactions with biological targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate binding to ALK2 kinase (PDB: 4B7P). The dicarboxylic acid group coordinates with Mg2+^{2+} ions in the ATP-binding pocket .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess conformational stability of the spirocyclic core in aqueous and lipid bilayer environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.